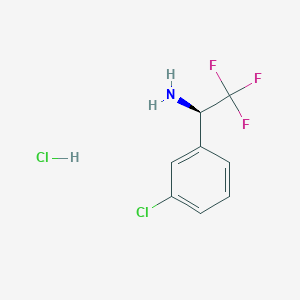

(R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride

Beschreibung

(R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride (CAS: 1228879-10-4) is a chiral amine hydrochloride with the molecular formula C₈H₈Cl₂F₃N and a molecular weight of 252.06 g/mol. It features a trifluoromethyl group and a 3-chloro-substituted phenyl ring, with the (R)-enantiomer configuration. This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis. Industrial suppliers like Shanghai yuanye Bio-Technology Co., Ltd. offer it at 97% purity in quantities ranging from 100 mg to 1 g, priced between 1,200 CNY (100 mg) and 7,200 CNY (1 g) .

Eigenschaften

IUPAC Name |

(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFNVRBSWOHDHQ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and trifluoroacetaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chlorobenzaldehyde and trifluoroacetaldehyde under acidic conditions.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Hydrochloride Salt Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural characteristics enhance its potential as a therapeutic agent.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group can influence the reactivity and selectivity in various chemical reactions.

Biological Studies

This compound plays a crucial role in studying enzyme inhibition and receptor binding due to its structural features that enhance binding affinity and selectivity towards molecular targets.

Industrial Applications

In industrial settings, (R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride is applied in developing agrochemicals and specialty chemicals.

Case Study 1: Neurological Disorder Targeting

Research indicates that (R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride can modulate neurotransmitter systems involved in mood regulation. In vitro studies have shown its potential to inhibit specific enzymes linked to neurodegenerative diseases.

Case Study 2: Organic Synthesis Applications

In organic synthesis experiments, this compound has been successfully employed as an intermediate for synthesizing complex molecules with potential pharmaceutical applications. Its ability to undergo various chemical transformations makes it a valuable tool for chemists.

Wirkmechanismus

The mechanism of action of ®-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and chlorophenyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substituents

- 3-Fluoro Analog: (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS: 1391436-37-5) has a fluorine atom at the 3-position instead of chlorine. Its molecular weight is 229.60 g/mol (C₈H₈ClF₄N).

- 4-Chloro Analog :

(R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine hydrochloride (CAS: 1213074-03-3) is a positional isomer. The 4-chloro substituent may influence binding affinity in receptor-targeted applications due to differences in spatial orientation .

Electron-Withdrawing Groups

- Trifluoromethyl (CF₃) Substituent :

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2) replaces chlorine with a CF₃ group, increasing molecular weight to 279.61 g/mol (C₉H₈ClF₆N). The CF₃ group enhances lipophilicity and metabolic stability, making it favorable in medicinal chemistry . - 4-Trifluoromethyl Analog :

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS: 1260618-04-9) has a CF₃ group at the 4-position. The para-substitution may reduce steric interactions compared to the meta-chloro derivative .

Electron-Donating Groups

- 4-Methoxy Analog: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride (CAS: 65686-77-3) incorporates a methoxy group (C₉H₁₀NOF₃·HCl), increasing solubility in polar solvents like methanol and DMSO due to the oxygen atom’s hydrogen-bonding capacity .

Enantiomeric Differences

- (S)-Enantiomers :

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS: 929642-58-0) and its 3-fluoro analog (CAS: 1391436-37-5) exhibit opposite stereochemistry. Enantiomers can display divergent biological activities; for example, the (R)-configuration may enhance binding to specific enzyme active sites .

Heterocyclic Analogues

- Pyridyl Derivatives: 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride (CAS: 1138011-22-9) replaces the phenyl ring with a pyridine moiety (C₇H₈ClF₃N₂).

Comparative Data Table

Key Research Findings

- Substituent Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the phenyl ring compared to fluorine or methoxy groups, influencing reactivity in cross-coupling reactions .

- Enantioselectivity : The (R)-enantiomer of the target compound may exhibit superior binding in chiral environments, as seen in analogous trifluoromethylated pharmaceuticals .

- Safety Profile : Similar compounds like 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride carry hazards such as skin irritation (H315) and respiratory toxicity (H335), suggesting the need for stringent handling protocols for the target compound .

Biologische Aktivität

(R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry and biological research. Its unique structural features, including trifluoromethyl and chlorophenyl groups, contribute to its biological activity, making it a valuable candidate for various applications in drug development and organic synthesis.

The compound is characterized by the following chemical properties:

- IUPAC Name : (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine; hydrochloride

- Molecular Formula : C8H8ClF3N·HCl

- Molecular Weight : 227.57 g/mol

The synthesis typically involves several steps:

- Condensation : Reaction between 3-chlorobenzaldehyde and trifluoroacetaldehyde under acidic conditions.

- Reduction : Use of reducing agents like sodium borohydride to yield the amine.

- Chiral Resolution : Separation of enantiomers through chiral resolution techniques.

The biological activity of (R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and chlorophenyl groups enhance its binding affinity and selectivity. The compound can act as either an inhibitor or activator of enzymatic activity, depending on the biological context.

Enzyme Inhibition

Research indicates that (R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways:

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Inhibitors targeting this enzyme have potential applications in treating hormonal disorders. The compound has shown promising results in inhibiting 17β-HSD with an IC50 value of approximately 700 nM .

Receptor Binding

The compound's structure allows it to interact with neurotransmitter receptors, making it a candidate for research into neurological disorders:

- N-Methyl-D-Aspartate (NMDA) Receptors : Preliminary studies suggest that derivatives of this compound may act as positive allosteric modulators at NMDA receptors, which are critical in synaptic plasticity and memory function .

Case Studies and Research Findings

Several studies have documented the biological activity of (R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride.

Applications in Medicinal Chemistry

(R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride serves as a versatile building block in drug synthesis:

- Neurological Disorders : Its potential as an NMDA receptor modulator opens avenues for developing treatments for conditions like Alzheimer's disease.

- Hormonal Therapies : The inhibition of 17β-HSD suggests applications in therapies targeting hormonal imbalances.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2,2,2-trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via enantioselective reductive amination of 3-chloroacetophenone derivatives using chiral catalysts (e.g., Ru-based asymmetric hydrogenation catalysts). Optimization involves controlling reaction parameters such as temperature (40–60°C), hydrogen pressure (50–100 psi), and catalyst loading (0.5–2 mol%) to achieve >90% enantiomeric excess (ee) . Purification via recrystallization in ethanol/water mixtures improves yield (typically 70–85%) .

| Key Parameters | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Hydrogen Pressure | 50–100 psi |

| Catalyst Loading | 0.5–2 mol% |

| Solvent | Methanol/THF |

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR verify substituent positions and trifluoromethyl group integrity .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .

- X-ray Crystallography : Confirms absolute configuration of the (R)-enantiomer, particularly when crystallized as a conglomerate .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles, lab coats) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to potential HCl vapor release during synthesis .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can enantiomeric purity be quantified when discrepancies arise between chiral HPLC and NMR analyses?

- Methodological Answer : Discrepancies may stem from solvent-induced shifts or impurities. Cross-validate using:

-

Chiral Solvating Agents (CSA) : Add (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol to H NMR to induce diastereomeric splitting of N-CH signals (δ 2.65 for R, δ 2.76 for S) .

-

Polarimetry : Compare specific rotation ([α]) with literature values for the (R)-enantiomer.

-

Mass Spectrometry (HRMS) : Rule out isobaric impurities affecting HPLC retention times .

Analytical Method Resolution Strategy Chiral HPLC Adjust mobile phase pH NMR + CSA Confirm peak assignments HRMS Identify co-eluting impurities

Q. How does the 3-chloro-phenyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) and monitor via HPLC for dechlorination or trifluoromethyl hydrolysis .

- Photostability : Expose to UV light (320–400 nm) for 48h; the chloro-phenyl group increases susceptibility to radical-mediated degradation versus non-halogenated analogs .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~220°C, with HCl release observed via FTIR .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to calculate electrophilicity index (ω) and Fukui functions, identifying reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict SN2 transition states .

- Docking Studies : Model interactions with biological targets (e.g., amine receptors) to rationalize stereospecific activity .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved during formulation studies?

- Methodological Answer :

- Phase Solubility Diagrams : Construct using buffers (pH 1–7.4) and co-solvents (e.g., PEG 400). The compound’s logP (~2.1) suggests moderate hydrophobicity, but HCl salt formation enhances aqueous solubility (up to 15 mg/mL at pH 3) .

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous media, which may falsely suggest low solubility .

- Cryo-TEM : Visualize micelle formation in surfactant-stabilized solutions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points (e.g., 220–222°C vs. 215–218°C)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.